molecular formula C21H18N4O3S2 B11003222 ethyl [2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

ethyl [2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11003222
M. Wt: 438.5 g/mol
InChI Key: UCIVJDOGXBJUKB-UHFFFAOYSA-N
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Description

  • Ethyl [2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound with a fascinating structure. Let’s break it down:
    • The core of this compound consists of two fused heterocyclic rings: a thiazole ring and a pyrrole ring.
    • The thiazole ring contains a sulfur atom and a nitrogen atom, while the pyrrole ring has a nitrogen atom.
    • The phenyl group (C₆H₅) and the carbonyl group (C=O) are attached to the thiazole ring.
    • The ethyl acetate moiety (CH₃COOCH₂CH₃) is linked to the pyrrole ring.
  • This compound’s intricate structure suggests potential biological activity and applications.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism remains to be fully elucidated.
    • Potential molecular targets include enzymes, receptors, or cellular pathways.
    • Further studies are needed to understand its mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that research on this compound is ongoing, and its full potential awaits exploration.

    Biological Activity

    Ethyl [2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

    Chemical Structure and Properties

    The compound has a complex structure characterized by the presence of thiazole and pyrrole moieties, which are known for their biological significance. The molecular formula is C19H25N3O6SC_{19}H_{25}N_{3}O_{6}S with a molecular weight of 423.48 g/mol. This structural complexity contributes to its varied biological activities.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds containing thiazole rings have shown promising cytotoxic effects against various cancer cell lines. A review reported that certain thiazole derivatives exhibited IC50 values as low as 1.61 µg/mL against cancer cells, indicating potent anti-proliferative activity . The interaction of these compounds with critical cellular targets, such as Bcl-2 proteins, suggests that they may induce apoptosis in cancer cells through various mechanisms .

    Antimicrobial Activity

    Thiazole and pyrrole derivatives have been investigated for their antimicrobial properties. For example, pyrrole benzamide derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL . The structural features of this compound may enhance its effectiveness against bacterial pathogens.

    Enzyme Inhibition

    The compound has also been evaluated for its ability to inhibit specific enzymes linked to various diseases. For example, certain thiazole derivatives have shown strong inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling and glucose metabolism . Molecular docking studies suggest that these compounds can interact with key residues in the active site of PTP1B, potentially leading to therapeutic applications in diabetes management.

    Case Study 1: Antitumor Efficacy

    In a study examining the effects of thiazole derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in A431 and Jurkat cells. The compound's mechanism was linked to the downregulation of anti-apoptotic proteins and the induction of apoptosis through caspase activation pathways.

    Case Study 2: Antimicrobial Activity Assessment

    Another investigation focused on the antimicrobial properties of thiazole-containing compounds. This compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods and calculated MIC values to determine efficacy compared to standard antibiotics.

    Research Findings Summary

    Activity IC50/MIC Values Target/Mechanism
    AnticancerIC50 = 1.61 µg/mLInduction of apoptosis via Bcl-2 inhibition
    AntimicrobialMIC = 3.12 - 12.5 µg/mLInhibition of bacterial growth
    Enzyme InhibitionIC50 = 6.37 µMPTP1B inhibition

    Properties

    Molecular Formula

    C21H18N4O3S2

    Molecular Weight

    438.5 g/mol

    IUPAC Name

    ethyl 2-[2-[(4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazol-4-yl]acetate

    InChI

    InChI=1S/C21H18N4O3S2/c1-2-28-16(26)12-15-13-29-20(22-15)24-19(27)18-17(14-8-4-3-5-9-14)23-21(30-18)25-10-6-7-11-25/h3-11,13H,2,12H2,1H3,(H,22,24,27)

    InChI Key

    UCIVJDOGXBJUKB-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=CC=C4

    Origin of Product

    United States

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